Acétyl Isoniazide-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

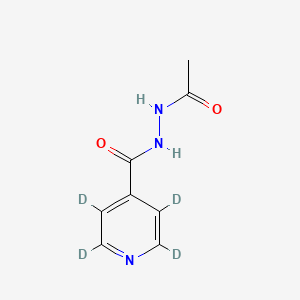

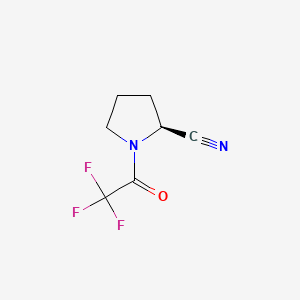

Acetyl Isoniazid-d4 is a deuterated form of Acetyl Isoniazid, which is a metabolite of Isoniazid. Isoniazid is a first-line anti-tubercular drug used in the treatment and prevention of tuberculosis. The deuterated form, Acetyl Isoniazid-d4, is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which aids in the accurate quantification of Isoniazid and its metabolites in biological samples .

Applications De Recherche Scientifique

Acetyl Isoniazid-d4 has broad applications in scientific research, including:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of Isoniazid and its metabolites.

Biology: Employed in studies to understand the metabolic pathways of Isoniazid.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to monitor drug levels and adherence in tuberculosis treatment.

Industry: Applied in the development and validation of analytical methods for drug testing and quality control

Mécanisme D'action

Target of Action

Acetyl Isoniazid-d4, a derivative of Isoniazid, primarily targets organisms of the genus Mycobacterium, specifically Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium kansasii . These organisms are the causative agents of tuberculosis, a serious infectious disease. The drug’s high specificity makes it ineffective against other microorganisms .

Mode of Action

Acetyl Isoniazid-d4, like Isoniazid, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction leads to significant changes in the targeted organisms, disrupting their normal functions and leading to their eventual death.

Biochemical Pathways

The primary biochemical pathway affected by Acetyl Isoniazid-d4 involves the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis . This disruption leads to a bactericidal effect, killing the bacteria. Additionally, Acetyl Isoniazid-d4 disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Pharmacokinetics

The pharmacokinetics of Acetyl Isoniazid-d4, similar to Isoniazid, involves its metabolism to acetyl isoniazid by N-acetyl transferase 2 (NAT2) . The acetyl isoniazid produced in this pathway is then hydrolyzed by amidase to acetyl hydrazine . These processes play a crucial role in determining the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability .

Result of Action

The molecular and cellular effects of Acetyl Isoniazid-d4’s action primarily involve the disruption of the targeted organisms’ normal functions. By inhibiting mycolic acid synthesis and disrupting various metabolic processes, the drug causes significant damage to the bacteria, leading to their death .

Action Environment

The action, efficacy, and stability of Acetyl Isoniazid-d4 can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as NAT2, can affect the metabolism and activation of the drug . Additionally, patient non-compliance to existing drug regimens can result in the emergence of drug-resistant strains, affecting the drug’s efficacy .

Analyse Biochimique

Biochemical Properties

Acetyl Isoniazid-d4 interacts with various enzymes and proteins in biochemical reactions. The primary metabolic pathway for Isoniazid, the parent compound of Acetyl Isoniazid-d4, involves its transformation into Acetyl Isoniazid by N-acetyltransferase 2 (NAT2) . This acetylation process reduces the therapeutic effectiveness of Isoniazid .

Cellular Effects

Acetyl Isoniazid-d4, like Isoniazid, may have significant effects on various types of cells and cellular processes. Isoniazid and its metabolites are associated with hepatotoxicity and treatment outcomes in patients who receive antituberculosis therapy

Molecular Mechanism

The molecular mechanism of Acetyl Isoniazid-d4 is closely related to that of Isoniazid. Isoniazid is a prodrug activated by the intracellular KatG enzyme of Mycobacterium tuberculosis. The activated drug hinders cell wall biosynthesis by inhibiting the InhA protein . Acetylation of Isoniazid by NAT2 to form Acetyl Isoniazid is a key step in its metabolic pathway .

Temporal Effects in Laboratory Settings

Methods have been developed for the simultaneous quantification of Isoniazid and its metabolites, including Acetyl Isoniazid, in plasma samples .

Dosage Effects in Animal Models

The effects of Acetyl Isoniazid-d4 at different dosages in animal models have not been extensively studied. Research on Isoniazid has shown that its plasma concentrations can influence treatment outcomes .

Metabolic Pathways

Acetyl Isoniazid-d4 is involved in the metabolic pathways of Isoniazid. Isoniazid is primarily metabolized into Acetyl Isoniazid by NAT2 . A portion of Acetyl Isoniazid is further converted to acetylhydrazine by amidase-catalyzed hydrolysis .

Transport and Distribution

The transport and distribution of Acetyl Isoniazid-d4 within cells and tissues are not well-documented. The transport and distribution of Isoniazid, the parent compound, have been studied. Isoniazid and its metabolites are potentially associated with hepatotoxicity and treatment outcomes in patients who receive antituberculosis therapy .

Subcellular Localization

The acetylation of proteins, a process similar to the formation of Acetyl Isoniazid-d4 from Isoniazid, can affect protein functions through diverse mechanisms, including regulating protein stability, enzymatic activity, subcellular localization, and crosstalk with other post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetyl Isoniazid-d4 can be synthesized by reacting Acetyl Isoniazid with a deuterated reagent. The specific steps involve chemical synthesis in a laboratory setting, where Acetyl Isoniazid undergoes deuteration to replace hydrogen atoms with deuterium .

Industrial Production Methods: The industrial production of Acetyl Isoniazid-d4 involves large-scale chemical synthesis using deuterated reagents. The process ensures high purity and precise isotopic labeling, which is crucial for its application in analytical methods .

Analyse Des Réactions Chimiques

Types of Reactions: Acetyl Isoniazid-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction may produce hydrazine derivatives .

Comparaison Avec Des Composés Similaires

Isoniazid: The parent compound used in tuberculosis treatment.

Acetyl Isoniazid: The non-deuterated form of Acetyl Isoniazid-d4.

N-acetyl Isoniazid: Another metabolite of Isoniazid.

Uniqueness: Acetyl Isoniazid-d4 is unique due to its stable isotopic labeling, which makes it an invaluable internal standard in mass spectrometry. This labeling allows for precise quantification and monitoring of Isoniazid and its metabolites in biological samples, enhancing the accuracy of pharmacokinetic and pharmacodynamic studies .

Propriétés

IUPAC Name |

N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBGNAKQQUWBQV-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ochratoxin C-[d5]](/img/structure/B583422.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)